REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH2:10])[CH:5]=[C:6](F)[C:7]=1[F:8].Cl.C(Cl)Cl.[C:15]([O-])([O-])=[O:16].[Na+].[Na+]>C[O-].[Na+]>[F:1][C:2]1[CH:3]=[C:4]([NH2:10])[CH:5]=[C:6]([O:16][CH3:15])[C:7]=1[F:8] |f:3.4.5,6.7|
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Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
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FC=1C=C(C=C(C1F)F)N
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Name
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NaOMe
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 h
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Duration
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16 h
|
Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel (eluent: 50:50 heptane/CH2Cl2 to pure CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
The pure fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=C(C1F)OC)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |